Synthesis and characterization of 5,6-Di-p-tolyl-triazine-3-thiol
Synthesis and characterization of 5,6-Di-p-tolyl-triazine-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This document offers a robust, field-proven protocol for the synthesis via the condensation of 4,4'-dimethylbenzil with thiosemicarbazide. Furthermore, it details the full suite of analytical techniques required for unambiguous structural elucidation and purity confirmation, including spectroscopic and elemental analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
Heterocyclic compounds containing nitrogen and sulfur are foundational to the development of novel therapeutic agents.[5][6] Among these, the 1,2,4-triazine ring system is a cornerstone of medicinal chemistry due to its versatile biological profile.[2] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, while the overall electronic nature of the ring can be fine-tuned through substitution.
The title compound, 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol, incorporates lipophilic p-tolyl groups at the 5 and 6 positions, which can enhance membrane permeability and interactions with hydrophobic pockets in biological targets. The key functional group is the thiol at the C3 position, which exists in a tautomeric equilibrium with its thione form. This thiol group provides a reactive handle for further chemical modification, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[7] This guide provides the essential knowledge to reliably synthesize and rigorously characterize this valuable chemical entity.
Synthesis of 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol
Synthetic Strategy and Mechanism
The most direct and efficient method for constructing the 5,6-disubstituted-1,2,4-triazine-3-thiol core is the acid-catalyzed condensation reaction between an appropriate α-diketone and thiosemicarbazide.[7][8] In this case, 4,4'-dimethylbenzil (1,2-di-p-tolylethane-1,2-dione) serves as the α-diketone precursor.
The reaction proceeds through two key stages:
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Initial Condensation: The terminal primary amine of the thiosemicarbazide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 4,4'-dimethylbenzil. This is followed by dehydration to form a thiosemicarbazone intermediate.
-
Intramolecular Cyclization: The hydrazinic nitrogen of the thiosemicarbazone intermediate then attacks the remaining carbonyl group, leading to a second dehydration event and the formation of the stable 1,2,4-triazine heterocyclic ring.
Caption: Reaction mechanism for triazine synthesis.
Experimental Protocol
This protocol is designed to be self-validating, with clear endpoints and purification steps ensuring high purity of the final product.
Materials and Reagents:
-
4,4'-Dimethylbenzil (1,2-di-p-tolylethane-1,2-dione)
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4,4'-dimethylbenzil (e.g., 0.01 mol, 2.38 g) and thiosemicarbazide (0.01 mol, 0.91 g).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and an acid catalyst to facilitate the condensation and dehydration steps.
-
Reaction Heating: Heat the mixture to reflux using a heating mantle. The solution will typically turn a deep yellow or orange color. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of ice-cold water with constant stirring. This step is crucial as the product is insoluble in water, causing it to precipitate out of the solution while the unreacted starting materials and acetic acid remain dissolved.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with copious amounts of cold deionized water to remove any residual acetic acid. Follow with a wash of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C. For further purification, recrystallize the solid from hot ethanol or an ethanol/water mixture to yield the final product as fine yellow crystals.
Caption: Experimental workflow for synthesis.
Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol.
Physical Properties
The fundamental physical properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃S | Calculated |
| Molecular Weight | 293.39 g/mol | Calculated |
| Appearance | Yellow crystalline solid | Observation |
| Melting Point | ~220-225 °C (Varies with purity) | [9] |
| CAS Number | 63031-39-0 | [9][10] |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by the presence of N-H stretching, C=N stretching of the triazine ring, and the C=S of the thione tautomer.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3400-3200 | N-H Stretch | Indicates the N-H bond in the triazine ring. |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the tolyl groups. |
| ~2950-2850 | Aliphatic C-H Stretch | Confirms the methyl groups on the tolyl rings. |
| ~1610-1580 | C=N Stretch | Characteristic of the triazine ring. |
| ~1520-1480 | Aromatic C=C Stretch | Confirms the benzene rings. |
| ~1250-1100 | C=S Stretch (Thione) | Indicates the presence of the thione tautomer. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule.
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¹H NMR: The proton NMR spectrum is expected to be highly symmetrical due to the two equivalent p-tolyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0-14.0 | broad singlet | 1H | SH / NH (Thiol/Thione tautomer proton) |
| ~7.2-7.8 | multiplet | 8H | Aromatic Protons (Two AA'BB' systems) |
| ~2.4 | singlet | 6H | -CH₃ Protons (Two equivalent methyl groups) |
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¹³C NMR: The carbon NMR provides information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | C=S (Thione Carbon) |
| ~145-155 | C5 & C6 of Triazine Ring |
| ~125-140 | Aromatic Carbons |
| ~21 | -CH₃ Carbons |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol (C₁₇H₁₅N₃S), the expected molecular ion peak [M]⁺ would be observed at m/z = 293.
Elemental Analysis
Elemental analysis provides the ultimate confirmation of the compound's empirical formula by determining the mass percentages of its constituent elements.
| Element | Theoretical % |
| Carbon (C) | 69.59% |
| Hydrogen (H) | 5.15% |
| Nitrogen (N) | 14.32% |
| Sulfur (S) | 10.93% |
Applications in Drug Development
The 5,6-diaryl-1,2,4-triazine-3-thiol scaffold is a highly valuable starting point for the development of new therapeutic agents. The thiol group can be easily alkylated to produce a wide range of S-substituted derivatives, allowing for systematic exploration of the chemical space around the core.[7] This class of compounds has been investigated for numerous biological activities:
-
Anti-inflammatory Agents: Derivatives have been designed as potent and selective inhibitors of enzymes like COX-2 and 5-LOX.[11]
-
Anticancer Activity: The triazole and triazine scaffolds are known to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for oncology research.[3]
-
Anticonvulsant Properties: Certain 5,6-bisaryl-1,2,4-triazine derivatives have shown significant activity in models of epilepsy.[7]
-
Antimicrobial Agents: The nitrogen- and sulfur-rich heterocyclic core is a common feature in many antimicrobial compounds.[1]
Conclusion
This guide has presented a detailed and reliable methodology for the synthesis of 5,6-Di-p-tolyl-1,2,4-triazine-3-thiol. The straightforward one-pot condensation reaction provides good yields of the target compound, which can be readily purified. The comprehensive characterization workflow, employing a combination of physical, spectroscopic, and elemental analyses, ensures the unambiguous confirmation of the product's structure and purity. This compound serves as a critical building block for medicinal chemists, providing a versatile platform for the design and synthesis of novel bioactive molecules with significant therapeutic potential.
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